molecular formula C10H15N B156436 2,3,3-Trimethylcyclopent-1-enylacetonitrile CAS No. 1727-76-0

2,3,3-Trimethylcyclopent-1-enylacetonitrile

Cat. No. B156436
CAS RN: 1727-76-0
M. Wt: 149.23 g/mol
InChI Key: PBAKTNCSUCNJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trimethylcyclopent-1-enylacetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as TMCAN and is a colorless liquid with a fruity odor.

Mechanism Of Action

The mechanism of action of TMCAN is not well understood. However, studies have shown that TMCAN can bind to and activate the olfactory receptor OR2T11, which is responsible for detecting fruity odors. This activation leads to the perception of fruity odor.

Biochemical And Physiological Effects

TMCAN has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TMCAN can induce apoptosis (programmed cell death) in human cancer cells. Additionally, TMCAN has shown anti-inflammatory properties and can reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the significant advantages of TMCAN is its easy synthesis method. Additionally, TMCAN has a fruity odor, which can be used as a marker in various experiments. However, TMCAN has limited solubility in water, which can make it difficult to use in aqueous experiments.

Future Directions

There are several future directions for TMCAN research. One of the significant areas of research is its potential use as a preservative in food and cosmetic products. Additionally, TMCAN can be used as an odor marker in various experiments. Further studies are needed to understand the mechanism of action of TMCAN and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of TMCAN can be achieved through a multistep process starting from cyclopentanone. The first step involves the reaction of cyclopentanone with methyl vinyl ketone to form 4,4-dimethyl-2-cyclopenten-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 4,4-dimethyl-2-cyclopenten-1-one oxime. Finally, the oxime is reacted with acetic anhydride to form TMCAN.

Scientific Research Applications

TMCAN has been studied extensively for its potential applications in various fields. One of the significant areas of research is its use as a flavor and fragrance compound. TMCAN has a fruity odor, and its addition to food and cosmetic products can enhance their aroma. Additionally, TMCAN has shown antimicrobial properties and can be used as a preservative in food and cosmetic products.

properties

CAS RN

1727-76-0

Product Name

2,3,3-Trimethylcyclopent-1-enylacetonitrile

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-(2,3,3-trimethylcyclopenten-1-yl)acetonitrile

InChI

InChI=1S/C10H15N/c1-8-9(5-7-11)4-6-10(8,2)3/h4-6H2,1-3H3

InChI Key

PBAKTNCSUCNJRE-UHFFFAOYSA-N

SMILES

CC1=C(CCC1(C)C)CC#N

Canonical SMILES

CC1=C(CCC1(C)C)CC#N

Other CAS RN

1727-76-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.